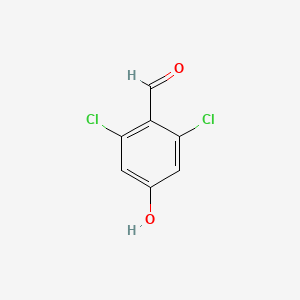









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)O)Cl
|
|
Name
|
|
|
Quantity
|
361.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
268.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
white crystals
|
|
Quantity
|
245 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Treat
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
Filter off solids
|
|
Type
|
ADDITION
|
|
Details
|
pour into 12 L of water
|
|
Type
|
FILTRATION
|
|
Details
|
Filter off solid
|
|
Type
|
WASH
|
|
Details
|
wash several times with water, air
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolve in ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under vacuum to ˜1.5 L
|
|
Type
|
FILTRATION
|
|
Details
|
then filter
|
|
Type
|
WASH
|
|
Details
|
Wash solid with minimal amount of hexane and vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
triturate with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a second crop of product which when
|
|
Type
|
CUSTOM
|
|
Details
|
Repeat to obtain a 3rd crop of 80 g
|
|
Type
|
CUSTOM
|
|
Details
|
as a light-tan powder (88% overall yield)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)OCC1=CC=CC=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |